Cas no 84807-09-0 (4-(piperazin-1-yl)-1H-indole)
4-(piperazin-1-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-Piperazinyl)-1H-indole
- 4-(1-Piperazinyl)-1H-indole Dihydrochloride
- 4-(Piperazin-1-yl)-1H-indole
- 4-piperazin-1-yl-1H-indole
- 4-Piperazino-1H-indole
- 4-(Piperazino)indole
- 1H-Indole, 4-(1-piperazinyl)-
- YZKSXUIOKWQABW-UHFFFAOYSA-N
- 1-(4-indolyl)piperazine
- 1H-Indole-4-(1-piperazinyl)dihydrochloride
- 4-piperazinoindole
- 4-piperazino-indole
- PubChem22668
- 1H-indol-4-ylpiperazine
- 4-(1-piperazinyl)indole
- 1-(indol-4yl)piperazine
- 1-(indol-4yl)-piperazine
- 1-(4-indolyl)-piperazine
- 1-(indol-4-yl)piperazine
- Oprea1
- 4-(1-Piperazinyl)-1H-indole (ACI)
- 1-(1H-Indol-4-yl)piperazine
- AKOS015854112
- DTXSID30233864
- CHEMBL200234
- 84807-09-0
- 4-(1H-indol-4-yl)-piperazine
- 4-(Piperazino)indole; 1-(4-Indolyl)piperazine Dihydrochloride;
- DB-008851
- EN300-159625
- Q27467533
- XF5
- SCHEMBL1012802
- MFCD00831776
- 1-(indol-4-yl)-piperazine
- FS-2849
- W-206959
- BDBM50174271
- J-513234
- 4-(1-Piperazinyl)-1H-indole #
- Oprea1_432264
- 4-(piperazin-1-yl)-1H-indole
-
- MDL: MFCD00831776
- Inchi: 1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2
- InChI Key: YZKSXUIOKWQABW-UHFFFAOYSA-N
- SMILES: C1C=C(N2CCNCC2)C2=C(NC=C2)C=1
Computed Properties
- Exact Mass: 201.12700
- Monoisotopic Mass: 201.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 31.1
Experimental Properties
- Color/Form: No data available
- Density: 1.182
- Melting Point: 204-206°C
- Boiling Point: 421.5°C at 760 mmHg
- Flash Point: 208.7 °C
- Refractive Index: 1.65
- PSA: 31.06000
- LogP: 1.97130
4-(piperazin-1-yl)-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- RTECS:NM1302400
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
4-(piperazin-1-yl)-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(piperazin-1-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076739-250mg |
4-(1-Piperazinyl)-1H-indole |
84807-09-0 | 95% | 250mg |
£75.00 | 2022-03-01 | |
| Fluorochem | 076739-1g |
4-(1-Piperazinyl)-1H-indole |
84807-09-0 | 95% | 1g |
£191.00 | 2022-03-01 | |
| Fluorochem | 076739-5g |
4-(1-Piperazinyl)-1H-indole |
84807-09-0 | 95% | 5g |
£570.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195275-50mg |
4-(piperazin-1-yl)-1H-indole |
84807-09-0 | 98% | 50mg |
¥243.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195275-250mg |
4-(piperazin-1-yl)-1H-indole |
84807-09-0 | 98% | 250mg |
¥727.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT199-200mg |
4-(piperazin-1-yl)-1H-indole |
84807-09-0 | 97% | 200mg |
630.0CNY | 2021-08-04 | |
| Chemenu | CM103195-1g |
4-(Piperazin-1-yl)-1H-indole |
84807-09-0 | 95%+ | 1g |
$332 | 2021-08-06 | |
| Chemenu | CM103195-5g |
4-(Piperazin-1-yl)-1H-indole |
84807-09-0 | 95%+ | 5g |
$993 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT199-1g |
4-(piperazin-1-yl)-1H-indole |
84807-09-0 | 97% | 1g |
1893.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT199-250mg |
4-(piperazin-1-yl)-1H-indole |
84807-09-0 | 97% | 250mg |
930CNY | 2021-05-08 |
4-(piperazin-1-yl)-1H-indole Production Method
Production Method 1
Production Method 2
4-(piperazin-1-yl)-1H-indole Raw materials
- 1-(1,1-Dimethylethyl)-4-(1-piperazinyl)-1H-indole
- 1-Piperazinecarboxylicacid, 4-(1H-indol-4-yl)-, 1,1-dimethylethyl ester
4-(piperazin-1-yl)-1H-indole Preparation Products
4-(piperazin-1-yl)-1H-indole Suppliers
4-(piperazin-1-yl)-1H-indole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(piperazin-1-yl)-1H-indole
4-(Piperazin-1-yl)-1H-indole (CAS No: 84807-09-0)
4-(Piperazin-1-yl)-1H-indole is a heterocyclic compound with a unique structure that combines an indole ring system with a piperazine moiety. This compound, identified by the CAS number 84807-09-0, has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug discovery and development. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive molecules, while the piperazine group adds additional functional diversity, making this compound a versatile scaffold for further chemical modifications.
The synthesis of 4-(Piperazin-1-yl)-1H-indole involves advanced organic chemistry techniques, including coupling reactions and cyclization processes. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, ensuring that this compound can be produced efficiently for research and commercial purposes. The structural flexibility of this molecule allows for the incorporation of various substituents, enabling researchers to explore its potential as a lead compound in drug design.
One of the most promising areas of research involving 4-(Piperazin-1-yl)-1H-indole is its application in anti-cancer drug development. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as an anti-proliferative agent. Additionally, its ability to modulate key signaling pathways involved in tumor growth and metastasis has been highlighted in recent publications. For instance, studies have shown that 4-(Piperazin-1-yl)-1H-indole can inhibit the activity of kinases such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation.
Beyond oncology, 4-(Piperazin-1-yl)-1H-indole has also shown promise in neurodegenerative disease research. Its ability to cross the blood-brain barrier makes it an attractive candidate for targeting central nervous system disorders such as Alzheimer's disease and Parkinson's disease. Recent findings indicate that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation, two key contributors to neurodegenerative processes. Furthermore, its potential to modulate cholinergic pathways suggests its utility in improving cognitive function in Alzheimer's patients.
Inflammation is another area where 4-(Piperazin-1-yl)-1H-indole has demonstrated therapeutic potential. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in conditions like rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory properties are attributed to its ability to suppress NF-kB signaling, a central regulator of inflammatory responses. These findings underscore the versatility of 4-(Piperazin-1-yl)-1H-indole as a multi-targeted therapeutic agent.
The pharmacokinetic properties of 4-(Piperazin-1-yl)-1H-indole have also been extensively studied. Research indicates that this compound has favorable absorption and bioavailability profiles, making it suitable for oral administration. However, further studies are required to optimize its pharmacokinetic parameters and minimize potential off-target effects. Recent advancements in drug delivery systems, such as nanoparticle encapsulation, have shown promise in enhancing the efficacy and reducing the toxicity of this compound.
In conclusion, 4-(Piperazin-1-yil)-IHI-indole (CAS No: 84807-O9-O) represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structure, combined with its ability to modulate multiple biological pathways, positions it as a promising lead compound for addressing unmet medical needs in oncology, neurodegenerative diseases, and inflammation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel therapeutics.
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